Valery 4-Hydroxy Valsartan

AT1 receptor pharmacology Mechanistic differentiation Metabolite profiling

Valeryl 4-hydroxy valsartan (V4HV; CAS 188259-69-0), the primary circulating metabolite of valsartan, uniquely combines 200-fold lower AT1 receptor affinity with potent AT1-independent antiplatelet activity at 1–10 µM. Unlike valsartan or standard antiplatelet agents, V4HV selectively inhibits epinephrine-induced platelet aggregation while sparing ADP/TXA₂ pathways—enabling targeted dissection of catecholamine-driven platelet activation. It downregulates GP IIb/IIIa, vitronectin receptor, P-selectin, and LAMP-1 at therapeutic concentrations. Supplied as a characterized diastereomeric mixture (≥98% purity), this reference standard is indispensable for LC-MS/MS method validation, bioequivalence trials, and valsartan pharmacokinetic studies.

Molecular Formula C24H29N5O4
Molecular Weight 451.5 g/mol
Cat. No. B13718437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValery 4-Hydroxy Valsartan
Molecular FormulaC24H29N5O4
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O
InChIInChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28)
InChIKeyICSQZMPILLPFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valeryl 4-Hydroxy Valsartan (V4HV): A Valsartan Metabolite with Differentiated Antiplatelet Pharmacology – Procurement-Focused Evidence Guide


Valeryl 4-hydroxy valsartan (V4HV; CAS 188259-69-0), also known as 4-hydroxy valsartan or CGP 71580, is the primary hepatic metabolite of the angiotensin II type 1 (AT1) receptor blocker valsartan, accounting for approximately 9% of the circulating dose [1]. Unlike the parent drug, V4HV exhibits negligible AT1 receptor affinity—approximately 200-fold lower than valsartan—yet demonstrates significant, independent antiplatelet activity through inhibition of platelet aggregation and downregulation of platelet surface receptors [2]. This compound is supplied as a mixture of diastereomers with molecular formula C₂₄H₂₉N₅O₄ and molecular weight 451.5 g/mol .

Why Valsartan Cannot Substitute for Valeryl 4-Hydroxy Valsartan in Antiplatelet and Mechanistic Studies


Valeryl 4-hydroxy valsartan cannot be replaced by valsartan or other angiotensin receptor blockers (ARBs) in experimental settings because its primary pharmacological activity is mechanistically divorced from AT1 receptor blockade. While valsartan requires supra-therapeutic concentrations (100 µM) to inhibit ADP-induced platelet aggregation, V4HV inhibits epinephrine-induced aggregation at concentrations as low as 1 µM—within the therapeutic range [1]. Furthermore, V4HV's antiplatelet effects appear independent of TXA₂ and ADP pathways, distinguishing it from conventional antiplatelet agents such as aspirin or clopidogrel [1]. The metabolite's 200-fold lower AT1 affinity confirms that its antiplatelet pharmacology is not a simple extension of the parent drug's mechanism, making generic substitution scientifically invalid for research targeting platelet-mediated pathologies [2].

Quantitative Differentiation of Valeryl 4-Hydroxy Valsartan: Head-to-Head Evidence Against Comparators


AT1 Receptor Affinity: 200-Fold Reduction Relative to Valsartan Confirms Complete Mechanistic Divergence

Valeryl 4-hydroxy valsartan (V4HV) exhibits approximately 200-fold lower affinity for the angiotensin II type 1 (AT1) receptor compared to its parent compound valsartan, as reported in the discussion of the primary structure-activity analysis [1]. This near-complete loss of AT1 binding demonstrates that V4HV does not function as an angiotensin receptor blocker in the therapeutic concentration range, fundamentally differentiating it from valsartan and all clinically used sartans. In contrast, valsartan displays a 20,000-fold selectivity for AT1 over AT2 receptors with 30% inhibition of the pressor effect of angiotensin II [2].

AT1 receptor pharmacology Mechanistic differentiation Metabolite profiling

Epinephrine-Induced Platelet Aggregation: V4HV Active at 1 µM Whereas Valsartan Shows No Effect

In a direct head-to-head study using blood samples from 30 subjects with cardiovascular risk factors, V4HV inhibited epinephrine (5 µM)-induced platelet aggregation at concentrations of 1 µM and 10 µM (P = 0.0001). In contrast, valsartan showed no inhibition of epinephrine-induced aggregation at any concentration tested, including supra-therapeutic levels [1]. This differential was observed in conventional plasma aggregometry and represents a qualitative, not merely quantitative, distinction in agonist-specific antiplatelet activity.

Platelet aggregation Epinephrine agonism Therapeutic concentration

ADP-Induced Platelet Aggregation: Valsartan Requires 100 µM (Supra-Therapeutic); V4HV Shows Agonist Selectivity

Valsartan inhibited ADP (5 µM)-induced platelet aggregation only at 100 µM, a concentration far exceeding the therapeutic range. V4HV did not inhibit ADP-induced aggregation at any concentration tested, demonstrating agonist selectivity [1]. This differential inhibition profile—V4HV targeting epinephrine and collagen pathways while sparing ADP—suggests a distinct mechanism of action that does not overlap with P2Y12 antagonists like clopidogrel, and is not reproduced by valsartan even at high concentrations.

ADP-induced aggregation Therapeutic index Agonist selectivity

Collagen-Induced Whole Blood Aggregation: V4HV Exhibits Stronger Antiplatelet Potency Than Valsartan

Both V4HV and valsartan inhibited collagen (1 µM)-induced platelet aggregation in whole blood within the therapeutic range; however, V4HV exhibited quantitatively stronger antiplatelet effects than valsartan across the concentration range (P = 0.0001 for V4HV vs. P = 0.01 for valsartan) [1]. The effect was dose-dependent for both compounds, but V4HV consistently produced greater inhibition. Closure time measured by PFA-100 was delayed by both compounds (P = 0.03 for V4HV; P = 0.02 for valsartan), confirming platelet inhibition under high shear conditions [1].

Whole blood aggregometry Collagen-induced aggregation Shear-dependent platelet inhibition

Platelet Surface Receptor Downregulation: V4HV Active at Therapeutic Concentrations; Valsartan Requires Supra-Clinical Dosing

Flow cytometric analysis revealed that V4HV reduced expression of GP IIb/IIIa antigen (CD41), vitronectin receptor, P-selectin (CD62p), and LAMP-1 (CD107a) on the platelet surface at therapeutic concentrations. Valsartan decreased CD41 expression only at doses exceeding those used clinically [1]. Both agents significantly diminished P-selectin and LAMP-1, but V4HV achieved these effects within the clinically relevant concentration window (1–10 µM), whereas valsartan required higher concentrations for comparable effects on certain receptors [1].

Flow cytometry Platelet receptor expression GP IIb/IIIa P-selectin

Independent Antiplatelet Mechanism: V4HV Effects Are Not Mediated Through TXA₂ or ADP Pathways, Differentiating from Conventional Antiplatelet Agents

The antiplatelet properties of V4HV appear to be independent of those of other antiplatelet agents, including aspirin (TXA₂ pathway) and clopidogrel (P2Y12/ADP pathway) [1]. Unlike losartan, which exerts antiplatelet effects via TXA₂/PGH₂ (TP) receptor antagonism [2], V4HV does not inhibit ADP-induced aggregation and operates through an as-yet uncharacterized mechanism distinct from TP receptor blockade. This is further supported by the fact that V4HV's AT1 receptor affinity is 200-fold lower than valsartan's, yet its antiplatelet potency is greater [1].

Mechanism of action TXA2-independent Novel antiplatelet target

High-Value Application Scenarios for Valeryl 4-Hydroxy Valsartan Based on Quantitative Differentiation Evidence


In Vitro Platelet Pharmacology Studies Requiring Epinephrine-Pathway Inhibition Without ADP Interference

V4HV is uniquely suited for platelet aggregation studies where selective inhibition of epinephrine-induced activation is required, while sparing ADP pathways. As demonstrated by Serebruany et al., V4HV inhibits epinephrine (5 µM)-induced aggregation at 1–10 µM, whereas valsartan is completely inactive against this agonist [1]. This selectivity profile enables researchers to dissect catecholamine-driven platelet activation mechanisms without confounding P2Y12 pathway blockade, a capability not offered by valsartan, losartan, or conventional antiplatelet agents.

Investigation of AT1-Independent Antiplatelet Mechanisms and Novel Antithrombotic Target Discovery

With 200-fold lower AT1 receptor affinity than valsartan yet superior antiplatelet potency, V4HV serves as a critical tool compound for probing platelet inhibition pathways that are entirely independent of the renin-angiotensin system [1][2]. Its mechanism is distinct from TXA₂ receptor antagonism (losartan), ADP receptor blockade (clopidogrel), and COX-1 inhibition (aspirin), making it indispensable for screening campaigns aimed at identifying novel antithrombotic targets [2].

Flow Cytometry-Based Platelet Receptor Modulation Assays at Clinically Translatable Concentrations

V4HV downregulates platelet surface receptors including GP IIb/IIIa, vitronectin receptor, P-selectin, and LAMP-1 at therapeutic concentrations (1–10 µM). In contrast, valsartan requires supra-clinical concentrations to achieve comparable effects on certain receptors [1]. This makes V4HV the preferred compound for in vitro flow cytometry studies designed to model clinically relevant platelet receptor modulation, particularly for translational research in acute coronary syndromes.

Analytical Reference Standard for Valsartan Metabolite Quantification in Pharmacokinetic and Bioequivalence Studies

As the primary circulating metabolite of valsartan, representing approximately 9% of the administered dose, V4HV is an essential analytical reference standard for LC-MS/MS method development, validation, and quality control in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of valsartan-containing formulations [3][4]. Its availability as a characterized diastereomeric mixture (CAS 188259-69-0) with documented purity specifications supports regulatory-compliant analytical workflows.

Quote Request

Request a Quote for Valery 4-Hydroxy Valsartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.